![molecular formula C16H21N3O B2497213 N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide CAS No. 1211752-51-0](/img/structure/B2497213.png)
N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have a unique mechanism of action and can produce a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Scientific Research Applications
N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide has been used in numerous scientific research studies due to its unique properties. It has been studied for its potential use in treating various neurological disorders, including Parkinson's disease and schizophrenia. N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide has also been shown to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and chronic pain. Additionally, N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide has been used in studies investigating the role of GABA receptors in the brain.
Mechanism of Action
N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide acts as a potent GABA receptor modulator, specifically targeting the GABA-A receptor. It enhances the activity of this receptor, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, but N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide has been shown to have a more specific and potent effect on the GABA-A receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide are diverse and depend on the specific research application. N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide has been shown to increase GABAergic transmission and decrease glutamatergic transmission, leading to increased inhibition of neuronal activity. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide has been shown to have anticonvulsant and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide in lab experiments is its potent and specific effect on the GABA-A receptor. This makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, one limitation of using N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide is its potential toxicity. It has been shown to have a narrow therapeutic index, meaning that the dose must be carefully controlled to avoid toxic effects.
Future Directions
There are numerous future directions for research involving N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide. One potential area of study is its use in treating various neurological disorders, including Parkinson's disease and schizophrenia. Additionally, N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide could be studied for its potential use in treating chronic pain and epilepsy. Further research could also investigate the potential toxicity of N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide and ways to mitigate these effects. Finally, the development of new synthesis methods for N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide could lead to more efficient and cost-effective production of this valuable research tool.
Conclusion:
In conclusion, N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide is a valuable tool for researchers in various fields due to its unique mechanism of action and diverse biochemical and physiological effects. Its potent and specific effect on the GABA-A receptor makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, its potential toxicity must be carefully considered in lab experiments. There are numerous future directions for research involving N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide, including its potential use in treating various neurological disorders and the development of new synthesis methods.
Synthesis Methods
The synthesis of N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide involves the reaction of 1-cyanocycloheptanone with phenylamine in the presence of acetic acid. The resulting product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of pure N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide.
properties
IUPAC Name |
2-anilino-N-(1-cyanocycloheptyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c17-13-16(10-6-1-2-7-11-16)19-15(20)12-18-14-8-4-3-5-9-14/h3-5,8-9,18H,1-2,6-7,10-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAKJHHRSUUIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CNC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide |
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